9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv, monosodium salt is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves multiple steps, including the introduction of amino, hydroxy, and phenoxy groups to the anthracenedione core. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as sulfonation, amination, and hydroxylation, followed by purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracenedione core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized anthracenedione compounds.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-propoxyphenoxy)-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(phenylmethoxy)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- stands out due to its unique structural features, such as the presence of the 1-methyl-1-phenylethyl group
Properties
CAS No. |
66327-56-8 |
---|---|
Molecular Formula |
C29H22NNaO4 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
sodium;4-amino-9,10-dioxo-3-[4-(2-phenylpropan-2-yl)phenoxy]anthracen-1-olate |
InChI |
InChI=1S/C29H23NO4.Na/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32;/h3-16,31H,30H2,1-2H3;/q;+1/p-1 |
InChI Key |
BCLINFVJWRQOFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)[O-])C(=O)C5=CC=CC=C5C4=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.